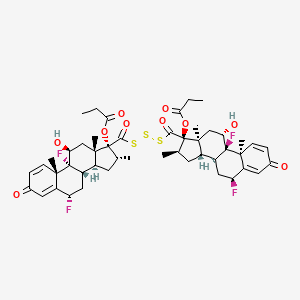
Raltegravir-13C6 Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raltegravir-13C6 Potassium Salt (RAL-13C6) is a novel antiviral drug developed by Merck & Co. and has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection. RAL-13C6 is a prodrug of raltegravir, which is an integrase inhibitor that works by blocking the integrase enzyme of HIV, thereby preventing the virus from replicating and spreading. RAL-13C6 is the first anti-HIV drug to be approved for use in combination therapy with other antiretroviral drugs, and has been shown to be effective in reducing viral loads and improving clinical outcomes in HIV-infected patients.
Applications De Recherche Scientifique
Traitement du VIH
Le raltégravir est un inhibiteur de la transférase de brin d'intégrase du virus de l'immunodéficience humaine qui est prescrit pour le traitement de l'infection à VIH-1 {svg_1}. Il agit en inhibant l'enzyme intégrase du VIH, qui est nécessaire à la réplication du virus dans l'organisme.
Analyse structurale
Une analyse structurale du raltégravir a été réalisée pour étudier sa solubilité et sa stabilité {svg_2}. Cela inclut l'utilisation de techniques telles que la diffraction des rayons X sur poudre (DRX), l'analyse thermique (calorimétrie différentielle à balayage/analyse thermogravimétrique) et la spectroscopie vibrationnelle (infrarouge à transformée de Fourier) {svg_3}.
Études de solubilité
Le raltégravir appartient à la catégorie II du système de classification biopharmaceutique (BCS) et présente une faible solubilité aqueuse {svg_4}. Des études ont été menées pour rechercher une forme solide alternative avec des attributs médicamenteux améliorés {svg_5}.
Études de stabilité
La stabilité chimique du raltégravir en milieu acide/basique a été étudiée {svg_6}. Comparée au sel de potassium de raltégravir commercialisé (RLT-K), la forme A n'a pas offert une meilleure stabilité chimique pendant l'hydrolyse acide {svg_7}.
Analyse des impuretés
L'impureté C du raltégravir a présenté une meilleure stabilité thermique et une meilleure stabilité aqueuse que les autres formes solides de raltégravir en milieu acide {svg_8}. Cela suggère que l'impureté C pourrait potentiellement être utilisée comme une forme plus stable du médicament.
Référence chimique
Le sel de potassium de raltégravir-13C6 peut être utilisé comme référence chimique pour l'identification chimique, la détection qualitative, quantitative, etc. {svg_9}. Cela est particulièrement utile dans des domaines tels que la spectroscopie de résonance magnétique nucléaire (RMN).
Études de synthèse
La synthèse du raltégravir est un sujet d'intérêt de recherche {svg_10}. Un défi majeur dans la synthèse du raltégravir est la N-méthylation sélective de l'intermédiaire pyrimidone {svg_11}.
Biotraitement et culture cellulaire
Le sel de potassium de raltégravir est utilisé dans les études de biotraitement, de culture cellulaire et de transfection {svg_12}. Il est utilisé dans la recherche pour étudier ses effets sur les cellules et son utilisation potentielle en thérapie génique {svg_13}.
Mécanisme D'action
Target of Action
Raltegravir-13C6 Potassium Salt primarily targets the HIV integrase , a viral enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it an attractive target for antiretroviral drugs .
Mode of Action
This compound acts as an integrase inhibitor . It prevents the viral genome from being incorporated into the human genome by inhibiting the action of the HIV integrase . This inhibition disrupts the replication cycle of the HIV-1 virus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV replication cycle . By inhibiting the action of the HIV integrase, this compound prevents the integration of the viral DNA into the host cell’s chromosomes . This disruption in the replication cycle prevents the production of new viruses .
Pharmacokinetics
This compound is absorbed from the gastrointestinal tract . It is primarily metabolized by glucuronidation . Approximately 83% of the drug is bound to human plasma protein, and it is minimally distributed into red blood cells . These properties influence the bioavailability of the drug and its distribution within the body .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 replication . By preventing the integration of the viral DNA into the host cell’s chromosomes, the drug disrupts the production of new viruses . This leads to a decrease in the viral load and helps in managing HIV-1 infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the conditions in the gastrointestinal tract . Additionally, the drug’s binding to plasma proteins can be influenced by the composition of the plasma
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Raltegravir-13C6 Potassium Salt plays a significant role in biochemical reactions, particularly in the context of HIV treatment. It interacts with the HIV-1 integrase enzyme, a key player in the viral replication process . The nature of this interaction involves the inhibition of the integrase, thereby preventing the integration of the HIV-1 viral DNA into the host cell chromosomes .
Cellular Effects
This compound has profound effects on various types of cells, especially those infected with HIV-1. By inhibiting the integrase enzyme, it disrupts the viral replication process, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism related to the viral life cycle .
Molecular Mechanism
The mechanism of action of this compound is primarily through the inhibition of the HIV integrase enzyme . This prevents the viral genome from being incorporated into the human genome . It exerts its effects at the molecular level, including binding interactions with the integrase enzyme, leading to its inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Compared to the commercialized Raltegravir potassium salt, form A did not offer improved chemical stability during acid hydrolysis . Rather, impurity C exhibited higher thermal stability and aqueous stability compared to other Raltegravir solid forms in an acidic medium .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the life cycle of HIV-1 . It interacts with the integrase enzyme, a key player in the viral replication process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the current literature. It is known that it is absorbed from the gastrointestinal tract and is approximately 83% bound to human plasma protein .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Raltegravir-13C6 Potassium Salt involves the incorporation of six carbon-13 isotopes into the Raltegravir molecule. This can be achieved through a multi-step synthesis pathway that involves the use of various reagents and catalysts.", "Starting Materials": [ "Raltegravir", "Potassium hydroxide", "Carbon-13 labeled reagents", "Solvents (e.g. methanol, ethanol, dichloromethane)" ], "Reaction": [ "Step 1: Synthesis of Raltegravir-13C6", "Start with Raltegravir and add carbon-13 labeled reagents to selectively incorporate six carbon-13 isotopes into the molecule.", "Use appropriate catalysts and reaction conditions to ensure high yield and purity of the product.", "Step 2: Formation of Raltegravir-13C6 Potassium Salt", "Dissolve Raltegravir-13C6 in a suitable solvent (e.g. methanol, ethanol).", "Add potassium hydroxide to the solution and stir until the salt is fully formed.", "Filter the solution to remove any impurities and dry the product under vacuum.", "The final product is Raltegravir-13C6 Potassium Salt." ] } | |
| 1391053-33-0 | |
Formule moléculaire |
C₁₄¹³C₆H₂₀FKN₆O₅ |
Poids moléculaire |
488.46 |
Synonymes |
N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-13C6 Potassium Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








